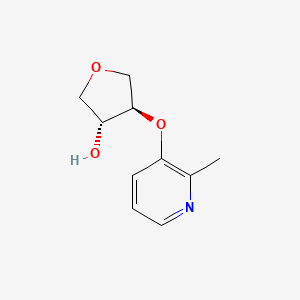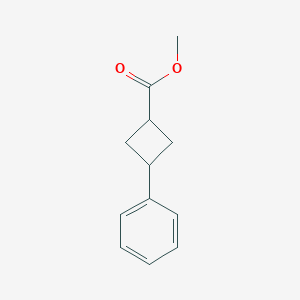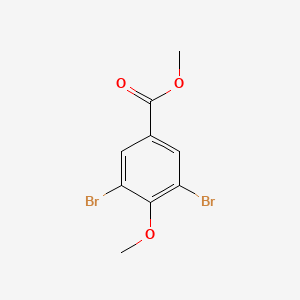![molecular formula C9H12N2 B3253857 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine CAS No. 228271-47-4](/img/structure/B3253857.png)
6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine
Vue d'ensemble
Description
“6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine” is a chemical compound . It’s a part of a class of compounds known as CCR2 antagonists, which have been studied for their potential therapeutic applications in various areas, including chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer .
Synthesis Analysis
The synthesis of “6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine” involves a scaffold hopping strategy. An active scaffold of 3,4-dihydro-2,6-naphthyridin-1 (2H)-one was identified as the central pharmacophore to derive novel CCR2 antagonists .Molecular Structure Analysis
The molecular structure of “6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine” is complex, and it’s part of a larger class of compounds known as CCR2 antagonists . The structure can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine” are complex and involve multiple steps . The reactions involve the use of an active scaffold and a systematic structure-activity relationship study .Physical And Chemical Properties Analysis
The physical and chemical properties of “6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine” include its molecular formula and molecular weight . More detailed information about its properties, such as melting point, boiling point, and density, can be found in specific databases .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques: The synthesis of 7,8-dihydro-5(6H)-quinolinone from commercially available compounds, avoiding the preparation of propynal, is an example of the chemical manipulation of 6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine (Albright & Du, 2000).
- Chemical Transformations: The transformation of these compounds into various derivatives through chemical reactions, such as the conversion of 5-(4-methylphenylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine to other compounds, demonstrates their versatility in chemical synthesis (Albright & Du, 2000).
Applications in Medicinal Chemistry
- Ligand Development for Receptors: 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine derivatives have been evaluated as potential ligands for nicotinic acetylcholinergic receptors (nAChR), indicating their potential in the development of receptor-targeted drugs (Cheng et al., 1999).
- Potential in Drug Design: Exploration of the structural and binding properties of these compounds at central receptors demonstrates their applicability in designing drugs that target specific receptors (Cheng et al., 1999).
Pharmaceutical Research
- Antibacterial and Antifungal Activity: Studies on quaternary salts of 6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine derivatives have shown promising antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents (Demchenko et al., 2021).
- Role in Hypertension and Cardiovascular Diseases: The compounds derived from this class have been investigated for their potential use as ACE inhibitors or dual inhibitors, especially in the treatment of hypertension and other cardiovascular diseases (Fischer, 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-4-10-5-3-9-7-11-6-2-8(1)9/h2,6-7,10H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCKRCIGLWSVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-([1,1'-Biphenyl]-4-yloxy)azetidine](/img/structure/B3253793.png)
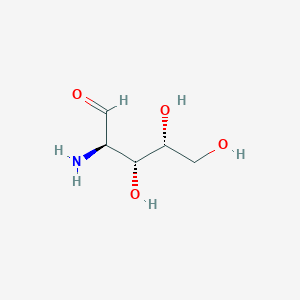
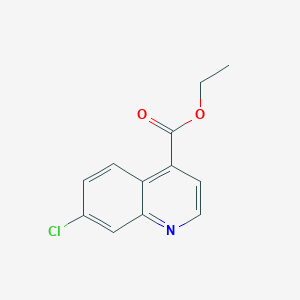
![5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3253813.png)
